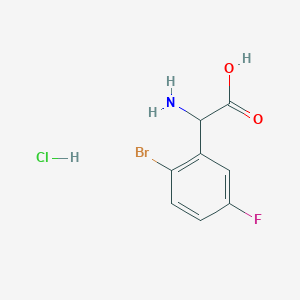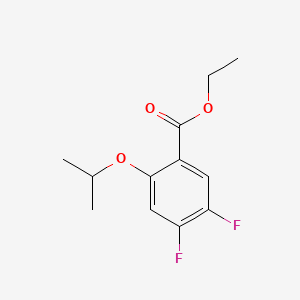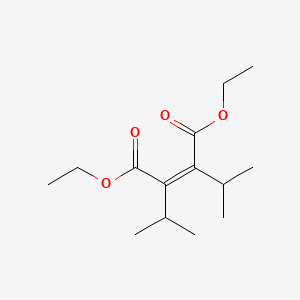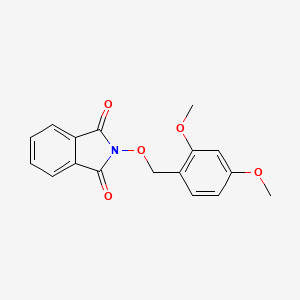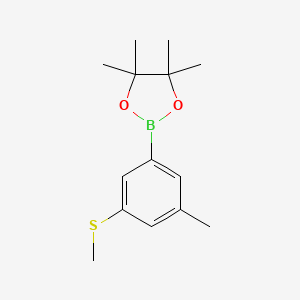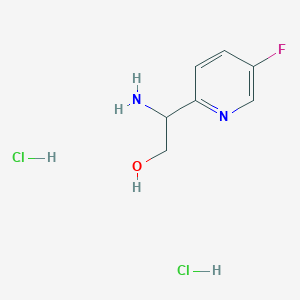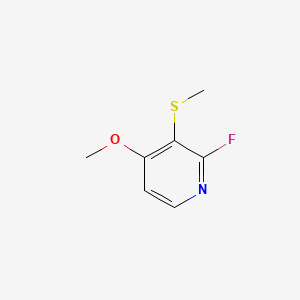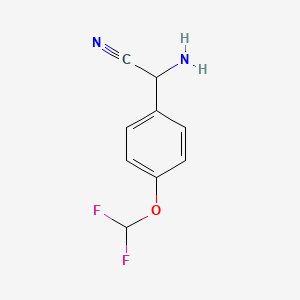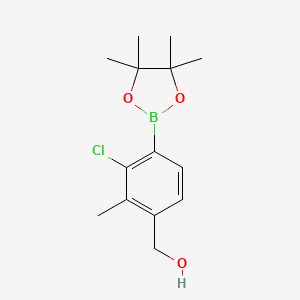
6-(Tert-butyl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The structure of this compound includes a tert-butyl group attached to the sixth position of the indole ring and an amine group at the fifth position. This unique arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-1H-indol-5-amine can be achieved through several methods. One common approach involves the introduction of the tert-butyl group into the indole ring via Friedel-Crafts alkylation. This reaction typically uses tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The amine group can then be introduced through nitration followed by reduction or via direct amination using appropriate reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
6-(Tert-butyl)-1H-indol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study biological processes.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and specificity towards these targets. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
tert-Butyl alcohol: A simpler compound with a tert-butyl group, used as a solvent and in organic synthesis.
Uniqueness
6-(Tert-butyl)-1H-indol-5-amine is unique due to the specific positioning of the tert-butyl and amine groups on the indole ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
6-tert-butyl-1H-indol-5-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)9-7-11-8(4-5-14-11)6-10(9)13/h4-7,14H,13H2,1-3H3 |
InChI Key |
QCSKZJIHHWBVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C=CNC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
